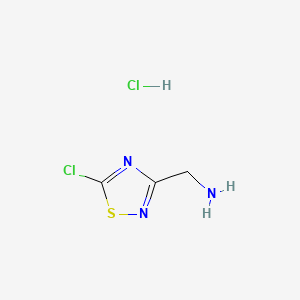
1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 5-chloro-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and dichloromethane .
Industrial Production Methods: For industrial production, the synthesis process is optimized to achieve high yields and purity. This involves the use of efficient catalysts and reaction conditions. The product is often purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions: 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur and nitrogen-containing heterocycles.
作用机制
The mechanism of action of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiadiazole ring allows it to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
相似化合物的比较
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical reactivity and biological activities.
Imidazole Derivatives: Although structurally different, imidazole derivatives also contain nitrogen atoms in a heterocyclic ring and have comparable applications in medicinal chemistry.
Triazole Derivatives: These compounds have a similar five-membered ring structure with three nitrogen atoms and are used in similar applications.
Uniqueness: 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine hydrochloride is unique due to the presence of the chlorine atom and the specific arrangement of sulfur and nitrogen atoms in the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C3H5Cl2N3S |
|---|---|
分子量 |
186.06 g/mol |
IUPAC 名称 |
(5-chloro-1,2,4-thiadiazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C3H4ClN3S.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2;1H |
InChI 键 |
OTBASWZXMWLTNT-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NSC(=N1)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13500491.png)
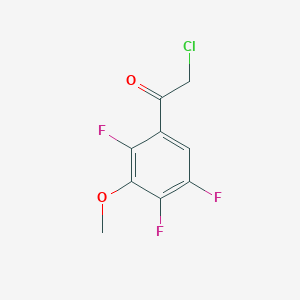
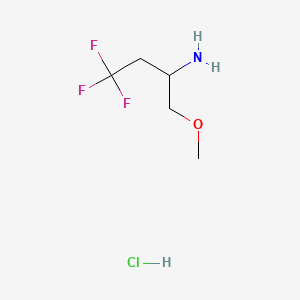
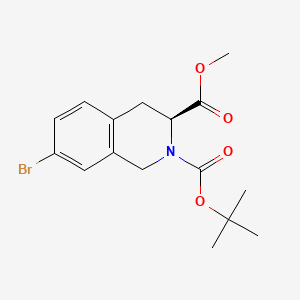
![7-Bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopropan]-1-one](/img/structure/B13500507.png)
![3-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)oxy]ethyl}-1-(2-methylcyclohexyl)urea](/img/structure/B13500512.png)
![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)
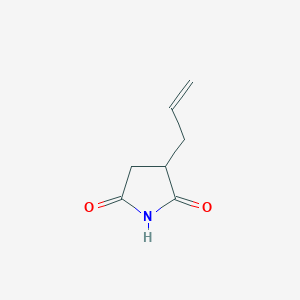

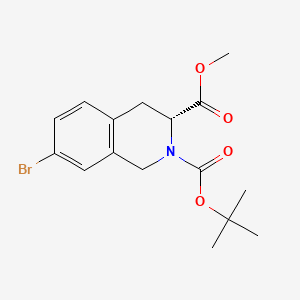
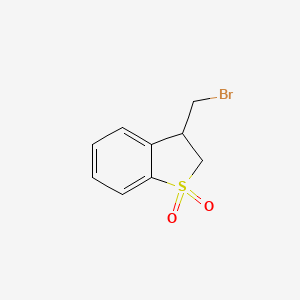
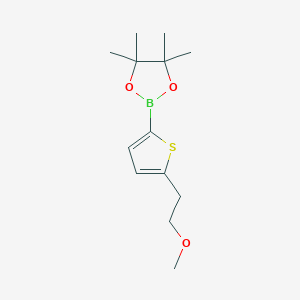

![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
